7-Bromoquinolin-2(1H)-one
Overview
Description
7-Bromoquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a bromine atom at the seventh position and a keto group at the second position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoquinolin-2(1H)-one typically involves the bromination of quinolin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where quinolin-2(1H)-one is treated with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromoquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can be reduced to a hydroxyl group or oxidized to form more complex structures.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed
Substitution: Formation of various substituted quinolin-2(1H)-one derivatives.
Reduction: Formation of 7-bromoquinolin-2-ol.
Coupling: Formation of biaryl quinoline derivatives.
Scientific Research Applications
7-Bromoquinolin-2(1H)-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromoquinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and keto group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloroquinolin-2(1H)-one
- 7-Fluoroquinolin-2(1H)-one
- 7-Iodoquinolin-2(1H)-one
Comparison
7-Bromoquinolin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences influence its reactivity, binding affinity, and overall biological activity. For instance, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
7-bromo-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFKBVYWLUKWLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557557 | |
Record name | 7-Bromoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99465-10-8 | |
Record name | 7-Bromoquinolin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99465-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 7-Bromoquinolin-2(1H)-one described in the paper?
A1: The paper describes a novel synthesis of this compound that results in the exclusive formation of the desired 7-substituted isomer []. Previous synthetic routes likely resulted in a mixture of isomers, making purification and further application more challenging. This improved synthesis allows for a more efficient route to 3,6′- and 3,7′-Biquinoline derivatives, which are synthesized through Suzuki cross-coupling using this compound as a starting material [].
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